1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene
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Overview
Description
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a dodecyloxy group and a 5,5-dichloropent-4-en-1-yloxy group, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene typically involves the following steps:
Preparation of 5,5-Dichloropent-4-en-1-ol: This intermediate can be synthesized through the chlorination of pent-4-en-1-ol using thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]benzene: The intermediate 5,5-dichloropent-4-en-1-ol is then reacted with 4-hydroxybenzene in the presence of a base such as potassium carbonate (K₂CO₃) to form the ether linkage.
Introduction of the Dodecyloxy Group: The final step involves the reaction of the product with dodecyl bromide (C₁₂H₂₅Br) in the presence of a base like sodium hydride (NaH) to introduce the dodecyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the double bond in the pentenyl group to a single bond.
Substitution: The chlorine atoms in the dichloropentyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et₃N).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Incorporating into cell membranes and affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(octyloxy)benzene: Similar structure but with an octyloxy group instead of a dodecyloxy group.
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(decyloxy)benzene: Similar structure but with a decyloxy group instead of a dodecyloxy group.
Uniqueness
1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-(dodecyloxy)benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both the dichloropentyl and dodecyloxy groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88334-98-9 |
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Molecular Formula |
C23H36Cl2O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(5,5-dichloropent-4-enoxy)-4-dodecoxybenzene |
InChI |
InChI=1S/C23H36Cl2O2/c1-2-3-4-5-6-7-8-9-10-12-19-26-21-15-17-22(18-16-21)27-20-13-11-14-23(24)25/h14-18H,2-13,19-20H2,1H3 |
InChI Key |
SENHGUFDMSIQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl |
Origin of Product |
United States |
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